Cyclohexanone, 6-((butylthio)methylene)-2,2-diphenyl-
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Overview
Description
Cyclohexanone, 6-((butylthio)methylene)-2,2-diphenyl- is an organic compound with a complex structure It is a derivative of cyclohexanone, featuring a butylthio group and two phenyl groups attached to the cyclohexanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 6-((butylthio)methylene)-2,2-diphenyl- typically involves the reaction of cyclohexanone with butylthiol and diphenylmethane under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanone, 6-((butylthio)methylene)-2,2-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The butylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Cyclohexanone, 6-((butylthio)methylene)-2,2-diphenyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism by which Cyclohexanone, 6-((butylthio)methylene)-2,2-diphenyl- exerts its effects involves interactions with specific molecular targets. The butylthio group and phenyl rings may interact with enzymes or receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A simpler analog without the butylthio and phenyl groups.
Cyclohexanol: The reduced form of cyclohexanone.
Diphenylmethane: A related compound with two phenyl groups attached to a methane carbon.
Uniqueness
Cyclohexanone, 6-((butylthio)methylene)-2,2-diphenyl- is unique due to the presence of the butylthio group and two phenyl groups, which impart distinct chemical and physical properties
Properties
CAS No. |
50592-51-3 |
---|---|
Molecular Formula |
C23H26OS |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
(6Z)-6-(butylsulfanylmethylidene)-2,2-diphenylcyclohexan-1-one |
InChI |
InChI=1S/C23H26OS/c1-2-3-17-25-18-19-11-10-16-23(22(19)24,20-12-6-4-7-13-20)21-14-8-5-9-15-21/h4-9,12-15,18H,2-3,10-11,16-17H2,1H3/b19-18- |
InChI Key |
DJPZTHCPTYZSHM-HNENSFHCSA-N |
Isomeric SMILES |
CCCCS/C=C\1/CCCC(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CCCCSC=C1CCCC(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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